methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the use of click chemistry to introduce the tetrazole ring. The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Similar in having a tetrazole ring but differs in the substitution pattern and overall structure.
2-(1H-Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl: Another tetrazole-containing compound with different applications and properties.
Uniqueness
Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a carboxylate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and other relevant biological effects.
Chemical Structure and Properties
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.5 g/mol
IUPAC Name: methyl 5-benzyl-2-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]-1,3-thiazole-4-carboxylate
The compound features a thiazole ring, a tetrazole moiety, and an acetylamino group, which collectively contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Methyl 5-benzyl... | Jurkat (T-cell leukemia) | < 10 |
Methyl 5-benzyl... | A-431 (epidermoid carcinoma) | < 15 |
These findings suggest that the structural features of the thiazole and tetrazole rings are critical for enhancing cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial potential of methyl 5-benzyl derivatives has also been explored. Studies report that similar compounds show efficacy against various bacterial strains:
Microorganism | Activity |
---|---|
Bacillus cereus | Inhibitory |
Escherichia coli | Moderate inhibition |
Pseudomonas aeruginosa | Variable activity |
These compounds demonstrate a broad spectrum of activity, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action: By disrupting cellular processes in bacteria, it can inhibit growth and replication.
Case Study: Antitumor Efficacy
A study conducted on the efficacy of thiazole derivatives demonstrated that the presence of a tetrazole group significantly enhances antitumor activity. The compound was tested against Jurkat and A-431 cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Properties
In another investigation focusing on antimicrobial properties, methyl 5-benzyl derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure led to increased potency against resistant strains .
Properties
Molecular Formula |
C21H18N6O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H18N6O3S/c1-30-20(29)19-17(11-14-5-3-2-4-6-14)31-21(24-19)23-18(28)12-15-7-9-16(10-8-15)27-13-22-25-26-27/h2-10,13H,11-12H2,1H3,(H,23,24,28) |
InChI Key |
LXSISAUCAWRWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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